molecular formula C18H21N5O3S B2955822 N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097901-20-5

N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2955822
CAS No.: 2097901-20-5
M. Wt: 387.46
InChI Key: HXKHPDFZOPHKQI-UHFFFAOYSA-N
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Description

“N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, an azetidine ring, and a pyrimidine ring. The sulfonyl group attached to the pyrrolidine ring would contribute to the three-dimensionality of the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including analogs of N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, have been synthesized and evaluated for their biological activities. These compounds have shown potential in antimicrobial, antitubercular, and antitumor activities, indicating their relevance in the development of new therapeutic agents. For instance, compounds have been synthesized that exhibit in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains, as well as mycobacterium tuberculosis, which suggests their potential application in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Derivatives of the compound have been explored for their potential use as central nervous system (CNS) active agents, showing significant antidepressant and nootropic activities in preclinical studies. This highlights the compound's relevance in the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).

Herbicidal Activities

Some derivatives of this compound have been synthesized and shown to exhibit herbicidal activities, suggesting their potential application in agricultural chemistry for the development of new herbicides (Huazheng, 2011).

Antimicrobial Activity

The synthesis of new tricyclic compounds, including derivatives of this compound, has led to compounds with significant antimicrobial activity against a range of bacteria and fungi, indicating the compound's application in the development of new antimicrobial agents (Mittal & Sarode, 2011).

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promise in treating a particular disease, further studies could be conducted to optimize its structure and improve its efficacy .

Mechanism of Action

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-18(22-11-15(12-22)21-17-7-8-19-13-20-17)14-3-5-16(6-4-14)27(25,26)23-9-1-2-10-23/h3-8,13,15H,1-2,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKHPDFZOPHKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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